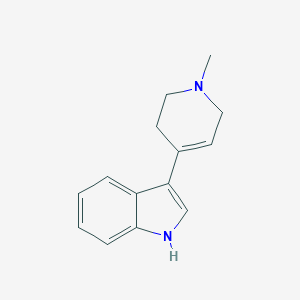

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Vue d'ensemble

Description

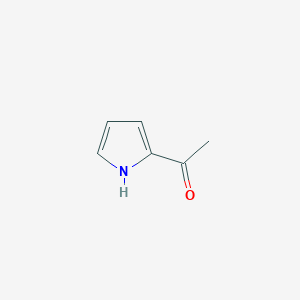

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of an indole ring substituted at the 3-position with a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound a valuable subject of study.

Mécanisme D'action

Target of Action

The primary target of the compound “3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is human neuronal nitric oxide synthase (nNOS) . Nitric oxide synthase is an enzyme that is involved in the production of nitric oxide (NO), a critical cellular signaling molecule. It plays a key role in many biological processes, including inflammation, immune response, and neurotransmission .

Mode of Action

This compound acts as a selective inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide. The bulky amine containing substitution on the 3-position of the indole ring, such as an azabicyclic system, showed better selectivity over 5- and 6-membered cyclic amine substitutions .

Biochemical Pathways

By inhibiting nNOS, this compound disrupts the production of nitric oxide, thereby affecting the nitric oxide signaling pathway . This can have downstream effects on various physiological processes that rely on nitric oxide, such as vasodilation, neurotransmission, and immune response .

Pharmacokinetics

It is noted that the compound was shown to be either inactive or very weak inhibitors of human cytochrome p450 enzymes , indicating a low potential for drug-drug interactions.

Result of Action

The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This has been shown to reverse thermal hyperalgesia in vivo in the Chung model of neuropathic pain . Furthermore, the compound was also devoid of any significant vasoconstrictive effect in human coronary arteries, associated with the inhibition of human eNOS . These results suggest that this compound may be a useful tool for evaluating the potential role of selective nNOS inhibitors in the treatment of pain such as migraine and chronic tension-type headache (CTTH) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent alkylation or acylation reactions can introduce the tetrahydropyridine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the tetrahydropyridine ring to a more saturated piperidine ring.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5- and 7-positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

Applications De Recherche Scientifique

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine

- 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

- 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile

Uniqueness

What sets 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole apart from similar compounds is its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. Its ability to selectively inhibit nNOS over other isoforms of nitric oxide synthase highlights its potential as a therapeutic agent .

Propriétés

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-6,10,15H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUENQRYBZHHPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169750 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17403-03-1 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

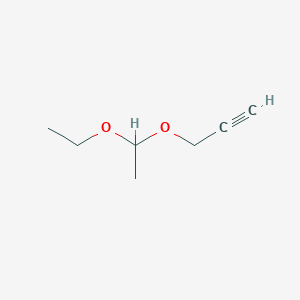

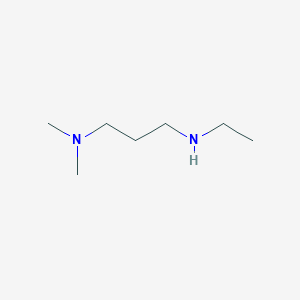

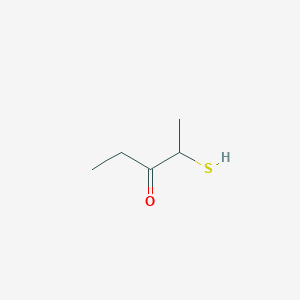

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.